2-methyl-N-(piperidin-4-yl)furan-3-carboxamide
Overview
Description
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Attachment of the Piperidine Ring: The piperidine ring can be attached via nucleophilic substitution reactions, where the amine group of piperidine reacts with a suitable leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Aluminum chloride or other Lewis acids in the presence of electrophiles.
Major Products Formed
Oxidation: Furanones, hydroxyfurans.
Reduction: Amines.
Substitution: Alkylated or acylated furans.
Scientific Research Applications
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular pathways and potential as a bioactive compound.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring may mimic natural ligands, allowing the compound to modulate receptor activity or enzyme function. The furan ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(piperidin-4-yl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
2-methyl-N-(piperidin-4-yl)pyrrole-3-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
2-methyl-N-(piperidin-4-yl)furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to thiophene and pyrrole analogs. This uniqueness can influence its binding affinity and specificity in biological systems, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-methyl-N-piperidin-4-ylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWSHYQUGAPIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953733-17-0 | |
Record name | 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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